N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride is a benzothiazole-derived compound featuring a 6-methyl-substituted benzothiazole core, a morpholinopropyl group, and a cyclohexanecarboxamide moiety. The hydrochloride salt form likely enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S.ClH/c1-17-8-9-19-20(16-17)28-22(23-19)25(21(26)18-6-3-2-4-7-18)11-5-10-24-12-14-27-15-13-24;/h8-9,16,18H,2-7,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUPQMEKKGHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, a morpholinopropyl side chain, and a cyclohexanecarboxamide group, contributing to its unique pharmacological properties. The structural complexity enhances its interaction with biological targets, which is crucial for its biological activity.
-
Anticancer Activity :
- Preliminary studies indicate that this compound may induce apoptosis in cancer cells through modulation of key cellular pathways, including p53 activation and mitochondrial function. The compound has shown effectiveness against various cancer cell lines such as Colo205, U937, MCF7, and A549.
- The mechanism involves the disruption of cellular homeostasis, leading to programmed cell death via intrinsic pathways.
- Antimicrobial Properties :
In Vitro Studies
- Cell Viability Assays :
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 | 6.75 | High |
| HCC827 | 5.13 | Moderate |
| MCF7 | 4.01 | High |
- Apoptosis Induction :
- Studies have confirmed that the compound can trigger apoptotic pathways in cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.
In Vivo Studies
- While specific in vivo studies on N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl) have not been extensively documented, related compounds have shown promising results in animal models, indicating potential for further development into clinical applications.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique biological activity profile of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl):
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole | Contains isoxazole moiety | Anticancer activity |
| N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide | Phenoxyacetamide group | Enzyme inhibition |
Case Studies and Clinical Relevance
Research into benzothiazole derivatives has revealed a consistent pattern of anticancer and antimicrobial activity across various studies. For example:
- A study investigating benzothiazole derivatives found that compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl) exhibited significant antitumor effects in both 2D and 3D assay formats against lung cancer cell lines .
- Another study highlighted the potential of these compounds to serve as selective inhibitors for specific kinases involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of a methyl-substituted benzothiazole , a morpholine-containing propyl chain , and a cyclohexanecarboxamide . Below is a comparative analysis with structurally related compounds from the provided evidence:
Key Differences and Implications
Benzothiazole Substitution: The target compound’s 6-methylbenzothiazole contrasts with trifluoromethylbenzothiazole in EP3 348 550A1 . Compounds in lack benzothiazole cores but share thiazolidinone rings, which are associated with diverse bioactivities (e.g., antimicrobial, anti-inflammatory).
Morpholinopropyl vs. Aryl Groups: The morpholinopropyl chain in the target compound introduces a tertiary amine and oxygen-rich moiety, likely improving water solubility compared to aryl-substituted analogs (e.g., phenyl or chlorophenyl groups in ).
Cyclohexanecarboxamide vs. Thioxoacetamide :
- The cyclohexanecarboxamide group adds steric bulk and lipophilicity, which may influence membrane permeability compared to the planar thioxoacetamide groups in .
Hypothetical Pharmacological Comparison
- EP3 348 550A1 derivatives with trifluoromethylbenzothiazole and acetamide groups may target enzymes or receptors requiring lipophilic interactions .
- Thiazolidinone-thioxoacetamide hybrids () exhibit antimicrobial activity, but the target compound’s cyclohexane and morpholine groups might shift its selectivity toward kinase or GPCR targets .
Q & A
Q. How can researchers optimize the multi-step synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride?
- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often used to enhance nucleophilic substitution reactions between morpholinopropyl and benzo[d]thiazole precursors .
- Temperature Control : Stepwise heating (e.g., 60–80°C for amide bond formation) minimizes side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 50:50) ensures high purity, as noted in similar benzothiazole-carboxamide syntheses .
- Yield Improvement : Catalytic bases like triethylamine or DMAP may accelerate coupling steps .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the benzo[d]thiazole and morpholine moieties. Aromatic proton signals (δ 7.0–8.5 ppm) and cyclohexane carboxamide protons (δ 1.5–2.5 ppm) are key markers .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak) and detects impurities .
- IR Spectroscopy : Amide C=O stretches (~1650 cm) and morpholine C-O-C vibrations (~1100 cm) confirm functional groups .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 48–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Solid-State Stability : Store samples under controlled humidity (e.g., 25°C/60% RH) and analyze crystallinity changes with XRPD .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC values)?
- Methodological Answer :
- Assay Replication : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HeLa) to account for cell-type specificity .
- Orthogonal Assays : Validate results using complementary methods (e.g., MTT for cytotoxicity, Western blot for target protein inhibition) .
- Control Optimization : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experiment variability .
Q. What computational strategies are effective for modeling interactions between this compound and its putative biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase or GPCR active sites. Key interactions include hydrogen bonds with morpholine oxygen and hydrophobic contacts with the cyclohexane ring .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation, temperature) .
- QSAR Modeling : Derive structure-activity relationships by correlating substituent modifications (e.g., methyl vs. methoxy on benzo[d]thiazole) with activity data .
Q. How can researchers troubleshoot low yields during scale-up from milligram to gram quantities?
- Methodological Answer :
- Solvent Volume Adjustment : Maintain a 10:1 solvent-to-reactant ratio to prevent viscosity issues .
- Batch vs. Flow Chemistry : Transitioning to continuous flow systems improves heat/mass transfer for exothermic steps (e.g., amide coupling) .
- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation and adjust parameters in real time .
Q. What strategies are recommended for designing derivatives with improved selectivity for a target enzyme?
- Methodological Answer :
- Fragment-Based Design : Replace the cyclohexane carboxamide with bicyclic or spiro systems to explore steric effects .
- Bioisosteric Replacement : Substitute morpholinopropyl with piperazine or thiomorpholine to modulate solubility and target engagement .
- Prodrug Approaches : Introduce ester or phosphate groups on the carboxamide to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
